5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromothiophene moiety and a methylphenyl group attached to a tetrahydrotetrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 5-bromothiophene.
Coupling Reaction: The bromothiophene intermediate is then coupled with 2-methylphenylamine under palladium-catalyzed conditions to form the corresponding amine derivative.
Cyclization: The amine derivative undergoes cyclization with a suitable reagent, such as sodium azide, to form the tetrahydrotetrazolo[1,5-a]pyrimidine core.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts, sodium azide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Due to its unique electronic properties, it is investigated for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with enzymes and receptors are explored to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene and tetrazole moieties play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine include:
5-Bromothiophen-2-ylpyridine: Shares the bromothiophene moiety but differs in the core structure.
8-Bromoquinoline: Contains a bromine-substituted heterocycle but with a different core.
4-(5-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine: Similar in having a bromothiophene and a pyrimidine core but differs in the substitution pattern .
The uniqueness of this compound lies in its specific combination of functional groups and the resulting electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14BrN5S |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14BrN5S/c1-9-4-2-3-5-10(9)12-8-11(13-6-7-14(16)22-13)17-15-18-19-20-21(12)15/h2-7,11-12H,8H2,1H3,(H,17,18,20) |
InChI Key |
DIQRLWKZFNDCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(NC3=NN=NN23)C4=CC=C(S4)Br |
Origin of Product |
United States |
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